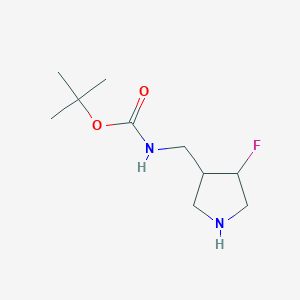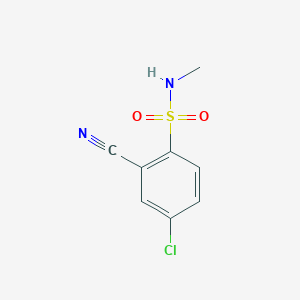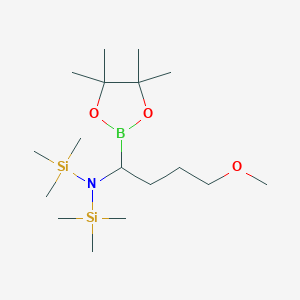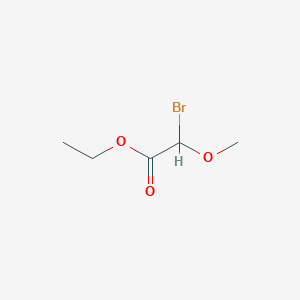
Acetic acid, 2-bromo-2-methoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-bromo-2-methoxy-, ethyl ester is an organic compound with the molecular formula C6H11BrO3. It is a derivative of acetic acid, where the hydrogen atom in the methyl group is replaced by a bromine atom and the hydroxyl group is replaced by a methoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-bromo-2-methoxy-, ethyl ester typically involves the bromination of acetic acid derivatives. One common method involves the reaction of acetic acid with bromine in the presence of acetic anhydride and pyridine to form bromoacetic acid. This intermediate is then reacted with ethanol in the presence of sulfuric acid to produce the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-bromo-2-methoxy-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Substituted acetic acid derivatives.
Hydrolysis: Acetic acid and ethanol.
Oxidation and Reduction: Corresponding acids or alcohols.
Scientific Research Applications
Acetic acid, 2-bromo-2-methoxy-, ethyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of agrochemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid, 2-bromo-2-methoxy-, ethyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing acetic acid and ethanol. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, bromo-, ethyl ester: Similar structure but lacks the methoxy group.
Acetic acid, methoxy-, ethyl ester: Similar structure but lacks the bromine atom.
Bromoacetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Acetic acid, 2-bromo-2-methoxy-, ethyl ester is unique due to the presence of both bromine and methoxy groups, which impart distinct reactivity and properties. This makes it a versatile reagent in organic synthesis and valuable in various scientific research applications.
Properties
Molecular Formula |
C5H9BrO3 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
ethyl 2-bromo-2-methoxyacetate |
InChI |
InChI=1S/C5H9BrO3/c1-3-9-5(7)4(6)8-2/h4H,3H2,1-2H3 |
InChI Key |
APCUBDDQHWZUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)

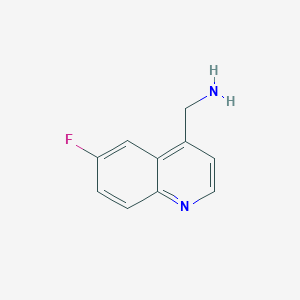

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)
